![molecular formula C13H14O4 B13390794 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
Overview
Description
Goniodiol is a bioactive styryllactone compound known for its potent cytotoxic properties. It is derived from the Goniothalamus genus, which belongs to the Annonaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Goniodiol can be synthesized through various methods. One notable approach involves starting from cinnamyl alcohol, followed by Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis . Another method includes the use of yeast-reduction products to synthesize all stereoisomers of goniodiol . The key steps in these synthetic routes often involve stereoselective conversions and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods for goniodiol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of ring-closing metathesis and stereoselective synthesis are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Hydrolysis of the Carbonyl Group
The ketone group in the pyran-2-one ring undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis : In dilute HCl or H2SO4, the carbonyl reacts to form a geminal diol intermediate, which may further rearrange.
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Basic hydrolysis : Treatment with NaOH or KOH can lead to ring-opening via nucleophilic attack at the carbonyl carbon, forming a diacid or ester depending on reaction conditions .
Key factors :
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The hydroxyl groups at positions 5 and 6 may stabilize intermediates via hydrogen bonding.
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Steric hindrance from the phenylethyl group could influence reaction kinetics.
Oxidation of Hydroxyl Groups
The hydroxyl groups at positions 5 and 6 are susceptible to oxidation. Potential reactions include:
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Dehydrogenation : Conversion to ketones using oxidizing agents like KMnO4 or CrO3.
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Epoxidation : Reaction with peracids (e.g., mCPBA) could form epoxides, though this depends on steric accessibility.
Mechanistic considerations :
Nucleophilic Addition to the Carbonyl
The ketone group participates in nucleophilic additions, such as:
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Grignard reagents : Reactions with RMgX could yield alkylated derivatives.
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Aldol condensation : Base-catalyzed reactions with aldehydes/ketones may form β-hydroxy ketones.
Example : Reaction with methyl magnesium bromide could yield a tertiary alcohol after protonation .
Protection/Deprotection of Hydroxyl Groups
The hydroxyl groups can undergo protection (e.g., acetylation, silylation) or deprotection (e.g., hydrolysis). For instance:
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Acetylation : Reaction with acetyl chloride in pyridine forms acetyl derivatives.
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Silylation : Use of TMS chloride or TBDMS chloride protects hydroxyls during synthesis .
Reactions of the Phenylethyl Substituent
The phenylethyl group (2-phenylethyl) at position 6 may undergo:
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Oxidation : Conversion to benzyl ketone via oxidation with CrO3/H2SO4.
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Coupling reactions : Cross-coupling (e.g., Suzuki) could modify the aromatic ring.
Stereochemical impact : The (6R) configuration may influence the accessibility of the phenylethyl group for reactions.
Data Table: Key Reactions and Conditions
Biological and Structural Insights
The compound’s stereochemistry (6R) and substituents influence its reactivity and potential applications. For example, the phenylethyl group may enhance lipophilicity, affecting interactions in biological systems . Hydroxyl groups could participate in hydrogen bonding, modulating solubility or enzyme binding.
Scientific Research Applications
The compound (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-Phenylethyl]-5,6-Dihydro-2H-Pyran-2-One, also known as Goniodiol, has the molecular formula and a molecular weight of 234.25 . Goniodiol is classified as a specialty chemical .
Anticancer Research
Pyrazole, pyrimidine, and related derivatives have been investigated for anticancer effects . Several studies highlight the potential of pyrazole-based compounds as CDK2 inhibitors .
- Pyrazole Derivatives: Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities. One derivative, St.1, showed the highest activity against MCF-7 and K-562 cancer lines with potent inhibitory activity against CDK2/cyclin E. Cytotoxicity studies indicated that all compounds were non-toxic to normal cells .
- Pyrazolo-pyridines: Basma et al. synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines. Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin. St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines. Both compounds induced cell cycle arrest and apoptosis and showed inhibitory activity against CDK2 and CDK9 .
- Pyrazolo-pyrimidine-amine: Fanta et al. designed a series of pyrazol-pyrimidine-amine as potential anticancer agents targeting CDK2. Among the investigated derivatives, St.8 showed the best activities against various cancer cell lines and potent activities on CDK2. This compound arrests the cell cycle at S and G2/M phases and induces apoptosis .
- Pyrazole Carboxamides: Cheng et al. synthesized a series of pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors. Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .
- Pyrazole-triaryl Derivatives: Shaker et al. designed, synthesized, and investigated a series of pyrazole-triaryl derivatives as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes. Compound St.11 was the most active and induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle. It also reduced the levels of anti-apoptotic Bcl-2 expression and increased the levels of pro-apoptotic Bax expression .
- Pyrido-pyrimidines: Abbas et al. developed a series of pyrido-pyrimidines as CDK4/6 inhibitors. Compounds St.26 and St.27 showed significant activities against a panel of cancer cell lines and CDK6 enzymes and induced apoptosis in PC-3 and MCF-7 cells .
Compound | Activity | Target | Cell Lines |
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St.1 | Highest activity against MCF-7 and K-562 cancer lines | CDK2/cyclin E | MCF-7, K-562 |
St.4 | Highest anticancer activity against HeLa cells, comparable to doxorubicin | CDK2, CDK9 | Hela |
St.5 | Significant cytotoxicity | CDK2, CDK9 | MCF-7, HCT116 |
St.8 | Best activities against various cancer cell lines | CDK2 | Various cancer cell lines |
St.9/St.10 | Potent antiproliferative effects against five solid cancer cell lines, excellent inhibitory activities against HDAC2 | HDAC2 | A375, HCT116, H460, HeLa |
St.11 | Induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle | CDK2, COX-2 | HepG2 |
St.26/St.27 | Significant activities against a panel of cancer cell lines and CDK6 enzymes | CDK4/6 | PC-3, MCF-7 |
Mechanism of Action
The mechanism of action of goniodiol involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . The molecular targets of goniodiol include various proteins involved in cell survival and proliferation, making it an effective cytotoxic agent .
Comparison with Similar Compounds
Goniodiol is part of a broader class of styryllactones, which includes compounds like goniothalesdiol A and goniothalesacetate . These compounds share similar structural features but differ in their biological activities and potency. Goniodiol stands out due to its high cytotoxicity and selective activity against specific cancer cell lines . Other similar compounds include leiocarpin C and liriodenine, which also exhibit cytotoxic properties but with varying degrees of effectiveness .
Conclusion
Goniodiol is a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties and versatile applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and explore novel chemical reactions.
Biological Activity
The compound 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- , commonly known as Goniodiol , has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of Goniodiol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄O₄
- Molecular Weight : 234.25 g/mol
- CAS Number : 96422-52-5
Antioxidant Activity
Goniodiol exhibits significant antioxidant properties. Studies have demonstrated that it can effectively scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
Antimicrobial Activity
Research indicates that Goniodiol possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Efficacy of Goniodiol
Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
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Bacteria | E. coli | 50 μg/mL |
S. aureus | 30 μg/mL | |
Fungi | C. albicans | 40 μg/mL |
A. niger | 60 μg/mL |
Anti-inflammatory Effects
Goniodiol has been shown to modulate inflammatory responses in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in the inflammatory process. This property suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of Goniodiol on various cancer cell lines. It has demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxic Effects of Goniodiol on Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
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MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
The mechanisms underlying the biological activities of Goniodiol are multifaceted:
- Antioxidant Mechanism : Goniodiol enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
- Anti-inflammatory Mechanism : Goniodiol inhibits the secretion of cytokines such as TNF-alpha and IL-6 through the suppression of NF-kB.
- Anticancer Mechanism : It induces apoptosis in cancer cells via mitochondrial pathway activation and caspase cascade.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at MDPI demonstrated that Goniodiol significantly inhibited the growth of several pathogenic fungi, with an EC₅₀ value estimated at 43 μg/mL against P. litchii.
- Anti-inflammatory Research : In a recent investigation published in Phytotherapy Research, Goniodiol was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in managing inflammatory diseases.
Properties
IUPAC Name |
2-(1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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